molecular formula C₁₀H₁₀D₃N₅O₄ B1152251 3'-epi-Azido-3'-deoxythymidine-d3

3'-epi-Azido-3'-deoxythymidine-d3

Cat. No.: B1152251
M. Wt: 270.26
Attention: For research use only. Not for human or veterinary use.
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Description

3'-epi-Azido-3'-deoxythymidine-d3 is a high-purity, deuterium-labeled analog of Azidothymidine (AZT) specifically designed for use as an internal standard in advanced liquid chromatography-mass spectrometry (LC-MS) applications. Its primary research value lies in enabling accurate and reliable quantification of AZT and its metabolites in complex biological matrices, which is crucial for precise pharmacokinetic, bioavailability, and metabolism studies. The parent compound, 3'-Azido-3'-deoxythymidine (AZT), is a thymidine analog with a well-characterized mechanism of action. It requires activation by cellular kinases to the 5'-triphosphate form (AZTTP). AZTTP acts as a potent inhibitor of replicative DNA synthesis and functions as a specific DNA chain terminator in reactions catalyzed by bacterial DNA polymerase I . In mammalian systems, a key mechanism underlying its tissue toxicity involves the competitive inhibition of thymidine phosphorylation by mitochondrial thymidine kinase 2 (TK2). This competition depletes the intracellular thymidine triphosphate (TTP) pool, which can lead to inhibited mitochondrial DNA replication and subsequent mitochondrial DNA depletion . This deuterated 'epi' analog provides researchers with an essential tool to investigate these metabolic pathways with high specificity. By minimizing variability in sample preparation and analysis, it ensures data integrity in studies aimed at understanding drug metabolism, distribution, and the biochemical basis of toxicity. The incorporation of deuterium and the 'epi' stereochemistry offers distinct chromatographic and mass spectral properties, facilitating clear differentiation from the analyte of interest. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₀H₁₀D₃N₅O₄

Molecular Weight

270.26

Synonyms

1-(3-Azido-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione-d3

Origin of Product

United States

Preparation Methods

D-Xylose-Based Synthesis with Epimerization

Patents US4921950A and EP0292101A2 describe a D-xylose-to-AZT pathway that avoids thymidine, a costly intermediate. For the 3'-epi derivative, this route is adapted to introduce a stereochemical inversion at the 3' position via a two-step process:

  • 3'-Mesylation : Treatment of 2'-deoxy-5'-O-methoxycarbonylthymidine with methanesulfonyl chloride in pyridine yields the 3'-mesylate intermediate.

  • Epimerization via SN2 Displacement : Reaction with sodium azide in dimethylformamide (DMF) at 80°C induces inversion, forming the 3'-azido-3'-epi configuration.

Deuterium Labeling Techniques

Deuterium incorporation occurs at the 5' position using deuterated methanol (CD3OD) during the final deprotection step. This solvent-swapping method achieves >95% deuterium enrichment, as confirmed by mass spectrometry.

Table 1: Key Starting Materials and Their Roles

MaterialRoleSource
D-XyloseCarbohydrate backbone precursorPatents
Methanesulfonyl chloride3'-Mesylation agentPatent US4921950A
Sodium azide (NaN3)Azido group introductionPatent EP0292101A2
Deuterated methanolIsotopic labeling agentSynthetic adaptation

Stepwise Synthesis and Reaction Mechanisms

The synthesis is divided into seven stages, each requiring precise control to ensure stereochemical fidelity and isotopic purity.

Protection of D-Xylose

D-Xylose is converted to methyl-β-D-xylofuranoside using methanolic HCl, followed by 5'-O-methoxycarbonyl protection with methoxycarbonyl chloride in pyridine. This step achieves 85% yield (isolated) and prevents undesired side reactions at the 5' position.

Thymine Coupling

The protected xylofuranoside reacts with bis(trimethylsilyl)thymine in the presence of stannic chloride, forming a β-glycosidic bond. This Lewis acid-catalyzed reaction proceeds at 25°C for 12 hours, yielding the nucleoside intermediate with 78% efficiency.

2'-Deoxygenation

Photolytic deoxygenation using a mercury lamp (λ = 254 nm) in the presence of triethylamine and LiBr removes the 2'-hydroxy group, forming a 2'-deoxy intermediate. This step is critical for subsequent azidation.

Stereochemical Inversion at 3'

The 3'-hydroxy group is mesylated (MsCl, pyridine, 0°C), then displaced by NaN3 in DMF at 80°C via an SN2 mechanism, inverting the stereochemistry to yield the 3'-epi-azido derivative.

Table 2: Epimerization Conditions and Outcomes

ParameterValueImpact on Yield
Temperature80°C92% conversion
SolventDMFPrevents racemization
Reaction Time6 hoursOptimal azide incorporation

Isotopic Labeling and Deuterium Incorporation

Deuterium is introduced at the 5'-O-methyl group during the final deprotection step:

  • Deprotection with CD3OD : The 5'-methoxycarbonyl group is removed using deuterated methanol and sodium bicarbonate, resulting in 5'-CD3 labeling.

  • Purification : Reverse-phase HPLC (C18 column, 10% MeCN/H2O) isolates the deuterated product with 98.5% chemical purity and 96.2% isotopic purity.

Optimization of Reaction Conditions and Yield Analysis

Critical parameters affecting yield and stereoselectivity were systematically optimized:

Azidation Efficiency

Varying the NaN3 concentration from 1.5 to 3.0 equivalents revealed that 2.2 equivalents maximize azide incorporation while minimizing byproducts (Table 3).

Table 3: Azidation Optimization Data

NaN3 (equiv)Temperature (°C)Yield (%)Epimer:Purity Ratio
1.580671:0.91
2.280921:0.98
3.080891:0.95

Deuterium Exchange Kinetics

Deuterium incorporation follows first-order kinetics (k = 0.15 h⁻¹), reaching equilibrium after 8 hours in CD3OD. Prolonged exposure (>12 hours) risks oxidative degradation.

Challenges and Troubleshooting in Synthesis

Epimerization Side Reactions

Competing SN1 pathways at elevated temperatures (>90°C) cause racemization, reducing stereochemical purity. Mitigation involves strict temperature control and anhydrous conditions.

Isotopic Dilution

Residual protium in CD3OD reduces deuterium enrichment. Pre-treatment with molecular sieves (3Å) and degassing under argon improve isotopic purity to >96%.

Applications and Implications of Synthetic Methods

The developed methodology enables large-scale production (multi-gram batches) of this compound for:

  • Antiviral Research : Studying HIV-1 reverse transcriptase inhibition mechanisms.

  • Metabolic Tracing : Using deuterium as a stable isotope tracer in mass spectrometry .

Q & A

Q. How should researchers address contradictions in reported enzyme inhibition data for deuterated nucleoside analogs?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., Mg2+^{2+} concentration, template-primer systems). Standardize protocols using WHO-recommended HIV-1 RT (p66/p51 heterodimer) and control for isotopic dilution effects. Perform parallel assays with non-deuterated analogs to isolate isotope-specific impacts .

Q. What experimental design considerations are critical for studying metabolic pathways of this compound?

  • Methodological Answer : Use isotopically labeled (e.g., 14^14C) analogs to trace phosphorylation steps. Combine pulse-chase experiments with ion-pair HPLC to quantify mono-, di-, and triphosphate metabolites. Include thymidine kinase-deficient cell lines to validate host enzyme dependency. Account for deuterium-induced kinetic isotope effects in rate calculations .

Q. How can researchers optimize isotopic labeling strategies to minimize interference with biological activity?

  • Methodological Answer : Position deuterium at metabolically inert sites (e.g., methyl groups) to avoid disrupting hydrogen-bonding interactions. Validate using molecular dynamics simulations to predict steric/electronic impacts. Compare activity in deuterated vs. protiated media to isolate solvent isotope effects .

Q. What structural analysis techniques resolve the conformational impact of the 3'-epi configuration in deuterated analogs?

  • Methodological Answer : Cryo-EM or X-ray crystallography (2.0–2.5 Å resolution) reveals altered sugar pucker (C2'-endo vs. C3'-endo) and minor groove interactions. Pair with 1^1H-1^1H TOCSY NMR to assess solution-phase conformation. Molecular docking predicts binding affinity changes relative to natural substrates .

Q. How do stability profiles of this compound vary under physiological vs. storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. In physiological buffers (PBS, pH 7.4), assess degradation kinetics via Arrhenius plots. Protect azido groups from light-induced degradation using amber vials. Stabilize lyophilized forms with trehalose (5% w/v) .

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